molecular formula C7H6BrNO2 B113506 2-Amino-5-bromobenzoic acid CAS No. 5794-88-7

2-Amino-5-bromobenzoic acid

Cat. No. B113506
CAS RN: 5794-88-7
M. Wt: 216.03 g/mol
InChI Key: CUKXRHLWPSBCTI-UHFFFAOYSA-N
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Patent
US08299023B2

Procedure details

To a mixture of 9 (71 g, 0.275 mol) in 1,4-dioxane (400 mL) was added HCl (400 mL). The mixture was refluxed for 4 h at 110° C. Then the mixture was concentrated and added to 300 mL water. The mixture was filtered and the pH was adjusted to 6 with 2N NaOH, washed with water and dried to give 10 as a white solid (54.5 g, yield: 91.7%).
Name
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Yield
91.7%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:6](=[CH:10][C:11]([Br:14])=[CH:12][CH:13]=1)[C:7]([OH:9])=[O:8])(=O)C.Cl>O1CCOCC1>[Br:14][C:11]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:4])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
71 g
Type
reactant
Smiles
C(C)(=O)NC=1C(C(=O)O)=CC(=CC1)Br
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated
ADDITION
Type
ADDITION
Details
added to 300 mL water
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(C(=O)O)=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 54.5 g
YIELD: PERCENTYIELD 91.7%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.